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Compound of Interest

Compound Name: Tetrachlorocatechol

Cat. No.: B074200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocatechol (3,4,5,6-tetrachloro-1,2-benzenediol) is a versatile organochlorine

compound that serves as a valuable intermediate in the synthesis of a range of molecules.[1][2]

Its highly substituted and electron-deficient aromatic ring, coupled with the reactive diol

functionality, makes it a unique building block for various chemical transformations. These

application notes provide an overview of its utility and detailed protocols for its use in the

synthesis of specialized reagents and heterocyclic compounds.

Tetrachlorocatechol is a white solid and is known to be a metabolite of the pesticide

pentachlorophenol.[1][2] It has also been identified as a precursor in the synthesis of the chiral

resolving agent TRISPHAT and as an intermediate in the formation of certain polychlorinated

dibenzo-p-dioxins.[1][3] In a drug discovery context, tetrachlorocatechol has been noted for

its inhibitory effect on acyl-coenzyme A:cholesterol acyltransferase, an enzyme involved in

cholesterol synthesis, leading to a decrease in cell growth and proliferation.[4]

Physicochemical Data
A summary of key physicochemical properties of tetrachlorocatechol is provided in the table

below for easy reference.
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Property Value Reference(s)

CAS Number 1198-55-6 [1][4][5]

Molecular Formula C₆H₂Cl₄O₂ [1][4][5]

Molecular Weight 247.89 g/mol [1][4][5]

Melting Point 193-195 °C [1][6]

Appearance Off-white solid [1][2]

Purity (typical) ≥95.0% (HPLC) [6]

Solubility Dichloromethane [1]

Application 1: Synthesis of Chiral Anions -
Precursor to TRISPHAT
Tetrachlorocatechol is a key starting material for the synthesis of

tris(tetrachlorobenzenediolato) phosphate(V), commonly known as TRISPHAT.[2][3] The

TRISPHAT anion is a highly effective chiral resolving agent used in NMR spectroscopy to

determine the enantiomeric excess of chiral compounds. The synthesis involves the reaction of

three equivalents of tetrachlorocatechol with a phosphorus pentahalide.

Experimental Protocol: Synthesis of TRISPHAT Anion
This protocol is based on the established synthesis of TRISPHAT anions.

Materials:

Tetrachlorocatechol (C₆H₂Cl₄O₂)

Phosphorus pentachloride (PCl₅)

Anhydrous acetonitrile (CH₃CN)

Anhydrous toluene (C₇H₈)

Tri-n-butylamine ((C₄H₉)₃N)
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Argon or Nitrogen gas supply

Standard glassware for inert atmosphere synthesis

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a reflux condenser, and an argon inlet, suspend tetrachlorocatechol (3.0 eq.) in

anhydrous toluene.

Addition of Reagents: To this suspension, add phosphorus pentachloride (1.0 eq.) in one

portion under a positive pressure of argon.

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6

hours, or until the reaction is complete as monitored by TLC or ¹H NMR (disappearance of

the starting material).

Workup: Allow the mixture to cool to room temperature. The resulting precipitate is the crude

TRISPHAT acid.

Salt Formation: For easier handling and purification, the TRISPHAT acid is often converted

to its ammonium salt. Suspend the crude product in dichloromethane and add tri-n-

butylamine (1.0 eq.). Stir for 1 hour at room temperature.

Purification: The resulting tri-n-butylammonium salt of the TRISPHAT anion can be purified

by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and

hexane.

Experimental Workflow: TRISPHAT Synthesis
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Reaction Setup

Reaction

Workup & Purification

Suspend Tetrachlorocatechol
in anhydrous Toluene

Add PCl5 under Argon

Reflux at 110°C for 4-6h

Cool to RT

Isolate crude TRISPHAT acid

Convert to Tri-n-butylammonium salt

Recrystallize
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Caption: Workflow for the synthesis of the TRISPHAT anion.
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Application 2: Synthesis of Heterocyclic
Compounds - Benzo-1,3-dioxolanes
Tetrachlorocatechol can be used in condensation reactions with various electrophiles to form

heterocyclic systems. A notable example is the reaction with active methylene compounds in

the presence of a base to yield benzo-1,3-dioxolane derivatives. These structures can be of

interest in medicinal chemistry and materials science. This protocol is adapted from the

reactions of the corresponding quinone, 3,4,5,6-tetrachloro-1,2-benzoquinone.[7]

Experimental Protocol: Synthesis of a Benzo-1,3-
dioxolane Derivative
Materials:

Tetrachlorocatechol (C₆H₂Cl₄O₂)

Malononitrile (CH₂(CN)₂)

Piperidine

Ethanol

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask, dissolve tetrachlorocatechol (1.0 eq.) and

malononitrile (1.1 eq.) in ethanol.

Addition of Base: Add a catalytic amount of piperidine to the solution.

Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

Workup: After completion, cool the reaction mixture to room temperature. The product may

precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
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Purification: The crude product can be purified by recrystallization from ethanol or by column

chromatography on silica gel to yield the pure 2,2-dicyano-4,5,6,7-tetrachlorobenzo-1,3-

dioxolane.

Quantitative Data for Benzo-1,3-dioxolane Synthesis
Reactant 2 Product Yield Reference

Active Methylene

Derivatives (e.g.,

malononitrile)

Benzo-1,3-dioxolane

derivatives
Good [7]

Logical Relationship: Condensation Reaction

Tetrachlorocatechol

Benzo-1,3-dioxolane
Derivative

Active Methylene
Compound

Base (e.g., Piperidine)

Click to download full resolution via product page

Caption: Condensation of tetrachlorocatechol to form heterocycles.

Application 3: Synthesis of Aryl Ethers via O-
Alkylation
The hydroxyl groups of tetrachlorocatechol can undergo O-alkylation to form the

corresponding mono- or di-ethers. This Williamson ether synthesis is a fundamental

transformation for modifying the properties of the catechol scaffold, for instance, to block the

hydroxyl groups or to introduce new functionalities.
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Experimental Protocol: O-Alkylation of
Tetrachlorocatechol
This is a representative protocol based on general methods for the O-alkylation of phenols.[8]

[9]

Materials:

Tetrachlorocatechol (C₆H₂Cl₄O₂)

Benzyl bromide (C₇H₇Br)

Anhydrous potassium carbonate (K₂CO₃)

Anhydrous N,N-dimethylformamide (DMF)

Ethyl acetate

Brine

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend

tetrachlorocatechol (1.0 eq.) and anhydrous potassium carbonate (2.2 eq.) in anhydrous

DMF.

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (2.1 eq.)

dropwise at room temperature.

Reaction: Heat the reaction mixture to 60-80°C and maintain for 8-12 hours. Monitor the

reaction by TLC.

Workup: Cool the mixture to room temperature and pour it into water.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic

layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified

by flash column chromatography on silica gel to yield the desired O,O'-

dibenzyltetrachlorocatechol.

Experimental Workflow: O-Alkylation

Reaction Setup

Reaction

Workup & Purification
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Add Benzyl Bromide

Heat to 60-80°C for 8-12h
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Click to download full resolution via product page

Caption: Workflow for the O-alkylation of tetrachlorocatechol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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